7-Ethylguanine

DNA Adductomics Cellular Carcinogenesis Ethylating Agent Exposure

7-Ethylguanine (7-EtG) is the predominant ethylated purine adduct—constituting 31.3% of all ethylated purines—formed upon exposure to carcinogens including cigarette smoke and ENU. Unlike O6-ethylguanine, 7-EtG undergoes spontaneous thermal depurination from DNA, enabling selective detection via neutral thermal hydrolysis without enzymatic digestion. Validated as a quantitative biomarker: salivary levels are 3.7-fold higher in smokers (p<0.0001) with linear dose-response to cigarette number. LC-MS/MS detection limit: 10 fg on-column. Essential reference standard for DNA alkylation and repair kinetics studies.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 19530-88-2
Cat. No. B095958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethylguanine
CAS19530-88-2
Synonyms7-ethylguanine
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C(=O)N=C(N2)N
InChIInChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13)
InChIKeyZHJMQAUXHDDIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethylguanine (CAS 19530-88-2): DNA Alkylation Reference Standard for Exposome and Carcinogenesis Research


7-Ethylguanine (7-EtG, CAS 19530-88-2) is a purine nucleobase derivative formed by the ethylation of guanine at the N7 position, a modification that occurs when DNA is exposed to ethylating agents, including those present in cigarette smoke and environmental carcinogens [1]. With a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol, 7-ethylguanine is the predominant ethylated purine adduct formed upon exposure to ethylating agents such as N-ethyl-N-nitrosourea (ENU) and diethylnitrosamine (DENA) [2]. Unlike O6-ethylguanine—the other major ethylated guanine adduct—7-ethylguanine undergoes spontaneous depurination from DNA and is excreted in urine, making it a quantifiable, noninvasive biomarker for systemic exposure to ethylating agents [3].

Why 7-Ethylguanine Cannot Be Replaced by Other Alkylated Guanines in Analytical and Biological Investigations


Generic substitution of 7-ethylguanine with structurally analogous alkylated purines—including O6-ethylguanine, 7-methylguanine, or 3-ethyladenine—is scientifically untenable due to fundamentally divergent chemical stability, biological processing, and analytical detection profiles. 7-Ethylguanine exhibits a distinct combination of formation kinetics, depurination behavior, and enzymatic excision that differs markedly from O6-ethylguanine, which is actively repaired by O6-alkylguanine-DNA alkyltransferase (AGT) and persists in DNA with a far longer half-life [1]. Furthermore, 7-ethylguanine is released from DNA via spontaneous thermal hydrolysis under neutral conditions, enabling selective detection without enzymatic digestion—an analytical advantage not shared by most other adducts [2]. Compared to its methylated counterpart 7-methylguanine, 7-ethylguanine demonstrates unique ethylation ratios relative to methyl adducts in target tissues and distinct dose-response relationships in exposure studies, necessitating compound-specific quantification [3].

7-Ethylguanine Comparative Evidence: Quantified Differentiation for Research Procurement


7-Ethylguanine vs O6-Ethylguanine: Formation Yield and Relative Abundance in Cellular DNA

In Chinese hamster ovary (CHO) cells treated with 43.1 µM N-[³H]ethyl-N-nitrosourea (EtNOUr), 7-ethylguanine (e7Gua) constituted 31.3% of total ethylated purines, compared with 20.4% for O6-ethylguanine (e6Gua), establishing 7-ethylguanine as the quantitatively dominant ethylation product [1]. This formation ratio of approximately 1.53:1 (7-EtG:O6-EtG) provides a critical benchmark for assessing ethylating agent exposure in cellular systems and indicates that 7-ethylguanine serves as a more abundant, readily detectable marker of acute ethylation damage.

DNA Adductomics Cellular Carcinogenesis Ethylating Agent Exposure

7-Ethylguanine vs O6-Ethylguanine: Differential Stability and Excision Kinetics In Vivo

Following i.p. administration of diethylnitrosamine (DENA) to rats, 7-ethylguanine and O6-ethylguanine display dramatically divergent biological fates. 7-Ethylguanine levels declined only very slightly over a 3- to 6-hour observation period, whereas O6-ethylguanine was actively and rapidly removed from hepatic DNA via enzymatic excision, with 40-60% of the initial O6-ethylguanine content lost within 4 hours [1]. In CHO cells, the half-life of 7-ethylguanine was determined to be 42.6 hours, compared to O6-ethylguanine which exhibited a half-life approaching infinity (≥224 hours) under the same experimental conditions [2]. This differential stability profile means that 7-ethylguanine levels more faithfully reflect the initial extent of DNA ethylation at early post-exposure time points, whereas O6-ethylguanine accumulates preferentially due to deficient repair.

DNA Repair Kinetics Carcinogen Metabolism Adduct Persistence

7-Ethylguanine vs 3-Ethyladenine: Smoking-Associated Differential Elevation in Human DNA

In a comparative study of salivary DNA from 15 smokers and 15 nonsmokers using stable isotope dilution nanoLC-NSI/MS/MS, 7-ethylguanine (7-EtGua) demonstrated a statistically significant elevation in smokers compared to nonsmokers (mean ± SD: 14.1 ± 8.2 vs 3.8 ± 2.8 per 10⁸ normal nucleotides, p < 0.0001), representing a 3.7-fold increase [1]. By contrast, 3-ethyladenine (3-EtAde) levels were not significantly different between the two groups (12.6 ± 7.0 vs 9.7 ± 5.3 per 10⁸ nucleotides). Furthermore, salivary 7-ethylguanine levels were significantly correlated with the number of cigarettes smoked per day as well as with the smoking index, whereas 3-ethyladenine showed no such correlation [1]. In oral cell DNA from the Shanghai Cohort Study, 7-Et-Gua median levels were 49 adducts/10⁹ nucleotides in smokers vs 21 in nonsmokers (p < 0.01), while 3-Et-Ade levels again showed no significant smoking-related difference [2].

Smoking Biomarkers Salivary DNA Analysis Exposure Assessment

7-Ethylguanine Spontaneous Depurination vs O6-Ethylguanine Enzymatic Excision: Analytical Release Strategy

7-Ethylguanine can be selectively and quantitatively released from DNA via neutral thermal hydrolysis due to the destabilization of the N-glycosidic bond at the N7-alkylated position—a chemical property not shared by O6-ethylguanine, which remains stably attached to the DNA backbone under identical neutral thermal conditions [1]. This differential chemical lability enables selective detection of 7-ethylguanine without enzymatic digestion, a feature exploited in multiple validated LC-MS/MS methods. In a study of calf thymus DNA exposed to cigarette smoke, thermal hydrolysis released N7-ethylguanine with a detection limit of 2.0 fmol on-column (0.6 N-7EtG adducts per 10⁸ nucleotides) using 100 µg DNA as matrix [2]. The O6-ethylguanine:7-ethylguanine ratio in DNA ethylated in vitro by N-ethyl-N-nitrosourea is approximately 0.71, which shifts dramatically in vivo due to active excision of O6-ethylguanine while 7-ethylguanine levels remain stable [3].

Thermal Hydrolysis Sample Preparation DNA Adduct Quantification

7-Ethylguanine: Validated Research and Industrial Application Scenarios


LC-MS/MS-Based Biomonitoring of Tobacco Smoke Exposure Using 7-Ethylguanine as a Primary Urinary and Salivary Biomarker

7-Ethylguanine is validated as a quantitative biomarker of tobacco smoke exposure in multiple human biofluids and tissues. In salivary DNA, 7-EtGua levels are 3.7-fold higher in smokers than nonsmokers (14.1 ± 8.2 vs 3.8 ± 2.8 per 10⁸ nucleotides, p < 0.0001) and correlate significantly with cigarettes smoked per day [1]. In oral cell DNA, median levels are 49 vs 21 adducts/10⁹ nucleotides (p < 0.01) in smokers vs nonsmokers [2]. The compound's selective release via neutral thermal hydrolysis enables simplified LC-MS/MS workflows with detection limits as low as 10 fg (56 amol) on-column [1].

Quantitative Reference Standard for Cellular Carcinogenesis and DNA Repair Studies

7-Ethylguanine serves as an essential analytical reference standard for studies quantifying DNA alkylation damage and repair kinetics. In CHO cells treated with 43.1 µM ENU, 7-ethylguanine represents 31.3% of all ethylated purines—the most abundant ethylation product—with a measured half-life of 42.6 hours [3]. Its formation ratio relative to O6-ethylguanine (1.53:1) provides a benchmark for assessing ethylating agent potency and DNA repair capacity in cellular models [3]. The compound's distinct MRM transition (m/z 180 → m/z 152) enables specific quantification using stable isotope-labeled [¹⁵N₅]7-ethylguanine as an internal standard [4].

In Vitro Cigarette Smoke and Environmental Carcinogen Exposure Assessment

7-Ethylguanine is directly applicable as a DNA damage endpoint in in vitro studies evaluating the genotoxicity of cigarette smoke and environmental ethylating agents. Treatment of calf thymus DNA with smoke from 1, 5, and 10 cigarettes produces a linear dose-response relationship for N7-ethylguanine formation (1.3, 3.6, and 8.4 adducts per 10⁸ nucleotides, respectively; r = 0.9938) [5]. This quantitative relationship validates the use of 7-ethylguanine as a dosimetric marker for in vitro exposure assessments and underscores the presence of direct-acting ethylating agents in tobacco smoke [5].

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